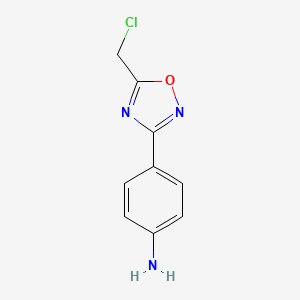

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJARUJXBQHAORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649651 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6674-17-5 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" properties and characteristics

An In-depth Technical Guide to 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a trifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule integrates three key chemical motifs: a 1,2,4-oxadiazole ring, a 4-aminophenyl (aniline) group, and a reactive chloromethyl substituent. This unique combination establishes the compound as a versatile synthetic building block, or synthon, for creating diverse chemical libraries. This document details its physicochemical properties, proposes a robust synthetic pathway, explores its reactivity and potential applications in drug discovery, and critically evaluates its toxicological profile, providing essential handling protocols for researchers.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the oxadiazole family being a particularly prominent scaffold.[1][2] Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms, existing in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1][3] Among these, the 1,2,4- and 1,3,4-isomers are extensively utilized in drug design for their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

A key feature of the oxadiazole ring is its role as a bioisostere for amide and ester functionalities.[5] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and facilitate strong interactions with biological targets like enzymes and receptors.[1][5]

The subject of this guide, this compound, emerges as a strategically designed intermediate. It leverages the proven biological relevance of the 1,2,4-oxadiazole core while providing two distinct points for chemical modification: the nucleophilic aniline group and the highly electrophilic chloromethyl group. This dual reactivity makes it an exceptionally valuable starting point for combinatorial chemistry and lead optimization campaigns.

Figure 1: Chemical Structure of the Topic Compound.

Physicochemical Properties and Characterization

Precise experimental data for this compound is not extensively documented in peer-reviewed literature; however, key identifiers and properties can be consolidated from chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6674-17-5 | [6][7] |

| Molecular Formula | C₉H₈ClN₃O | [7] |

| Molecular Weight | 209.64 g/mol | [7] |

| Purity | Typically ≥97% | [7] |

| Appearance | (Not specified, likely off-white to yellow solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Profile (Anticipated)

While specific spectra are not published, the expected characteristics can be inferred from its structure:

-

¹H NMR: Protons on the aniline ring would appear as two doublets in the aromatic region (approx. 6.5-8.0 ppm). The chloromethyl group (CH₂) would produce a distinct singlet further downfield (approx. 4.5-5.5 ppm) due to the electron-withdrawing effect of the chlorine atom and the oxadiazole ring. The amine (NH₂) protons would present as a broad singlet.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including those for the chloromethyl group, the two carbons of the oxadiazole ring, and the six carbons of the phenyl ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 209, with a characteristic M+2 isotope peak at m/z 211 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N stretching from the oxadiazole ring (~1600-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis proceeds in two primary steps starting from 4-aminobenzonitrile.

Figure 2: Proposed Synthetic Pathway.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Aminobenzamidoxime

-

Rationale: This initial step creates the core nucleophile required for building the oxadiazole ring. The reaction of a nitrile with hydroxylamine is a standard and high-yielding method for producing amidoximes.

-

To a solution of 4-aminobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 4-aminobenzamidoxime by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Rationale: This is a one-pot acylation followed by a thermal cyclodehydration. 2-Chloroacetyl chloride provides the two-carbon unit and the chloromethyl group. The subsequent heating drives the ring-closing reaction by eliminating a molecule of water.

-

Dissolve 4-aminobenzamidoxime (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base such as pyridine (1.1 eq) to the solution.

-

Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The formation of an acyclic intermediate is expected.

-

After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for several hours. Monitor the cyclization by TLC.

-

Upon completion, cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to yield the final compound.

Chemical Reactivity: A Versatile Synthon

The primary utility of this compound lies in the electrophilic nature of the chloromethyl group. It serves as a powerful handle for introducing a wide variety of functional groups through nucleophilic substitution reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Figure 3: Derivatization via Nucleophilic Substitution.

Representative Derivatization Protocol (Reaction with a Secondary Amine)

-

Rationale: This protocol exemplifies the straightforward conversion of the chloromethyl group into an aminomethyl group, a common transformation in medicinal chemistry to improve solubility and introduce new binding interactions.

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the mixture (e.g., to 60-80 °C) and monitor by TLC.

-

Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, concentrate, and purify by column chromatography to obtain the desired tertiary amine derivative.

This strategy has been effectively used to synthesize novel anticancer agents from similar chloromethyl-1,3,4-oxadiazole scaffolds.[10]

Biological Context and Toxicological Profile

The therapeutic potential of this scaffold is significant. Derivatives of 1,2,4-oxadiazoles have been investigated as potent anticancer agents, inhibitors of enzymes like acetyl-CoA carboxylase (ACC) for metabolic disorders, and as modulators of CNS targets like monoamine oxidase (MAO).[11][12][13] The aniline moiety can be further functionalized to mimic known pharmacophores or to explore new binding space within a target protein.

Critical Toxicological Considerations

Despite its synthetic utility, the presence of the 4-chloroaniline substructure necessitates a high degree of caution.

-

Hematotoxicity: Chloroanilines are well-documented hematotoxins.[14] 4-Chloroaniline (p-chloroaniline or PCA) is particularly potent in inducing methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[14][15] This can lead to cyanosis, anemia, and anoxia.[14]

-

Genotoxicity and Carcinogenicity: 4-Chloroaniline is genotoxic in various test systems and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans.[15][16]

-

Metabolic Risk: A primary concern in drug development would be the potential for in vivo metabolic cleavage of the C-N bond between the phenyl ring and the oxadiazole. Such a breakdown would release free 4-chloroaniline, posing a significant toxicological risk. Any drug candidate derived from this scaffold would require rigorous metabolic and toxicological profiling to ensure its stability and safety.

Safety and Handling Protocol

Given the hazard profile, strict adherence to safety protocols is mandatory when handling this compound and its parent compound, 4-chloroaniline.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[18]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently.

-

Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Handling:

-

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[18]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[18]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[19]

-

-

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[16]

-

Conclusion and Future Outlook

This compound is a chemical scaffold with high strategic value for drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries aimed at a multitude of biological targets. The well-established pharmacological relevance of the 1,2,4-oxadiazole core makes it an attractive starting point for novel therapeutic agents.

However, the significant toxicological risks associated with the embedded 4-chloroaniline moiety cannot be overstated. Researchers and drug developers must approach this scaffold with a clear understanding of these potential liabilities. Future work should focus on two parallel paths:

-

Synthetic Exploration: Utilizing the dual reactivity of the scaffold to build novel libraries and identify potent bioactive compounds.

-

Safety Profiling: Conducting early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on any promising derivatives to assess their metabolic stability and ensure that toxic 4-chloroaniline is not released in vivo.

By balancing innovative synthesis with rigorous safety evaluation, the potential of this compound as a foundation for next-generation therapeutics can be responsibly explored.

References

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]

-

Importance of oxadiazole motif in medicinal and pharmaceutical chemistry. ResearchGate. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Bentham Science. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

4-(5-Chloromethyl-[3][4][5]oxadiazol-3-yl)-aniline. Oakwood Chemical. [Link]

-

4-Chloroaniline (CICADS 48, 2003). INCHEM. [Link]

-

4-(1,2,4-Oxadiazol-3-yl)aniline Safety Data Sheet. Angene Chemical. [Link]

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. PubChem. [Link]

-

Provisional Peer Reviewed Toxicity Values for 4,4'-Methylenebis (2-chloroaniline). U.S. EPA. [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]

-

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]

-

Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

-

NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

-

Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. PubMed. [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]

-

Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. ResearchGate. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PubMed Central. [Link]

-

A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. MDPI. [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

4-(1,3-OXAZOL-5-YL)ANILINE | CAS 1008-95-3. Matrix Fine Chemicals. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PubMed Central. [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 4-(5-CHLOROMETHYL-[1,2,4]OXADIAZOL-3-YL)-ANILINE | 6674-17-5 [chemicalbook.com]

- 7. 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline [oakwoodchemical.com]

- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 9. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 15. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS Number: 6674-17-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, a proposed synthetic route with mechanistic insights, and its prospective applications, particularly in the development of novel therapeutics.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The incorporation of the 1,2,4-oxadiazole moiety into molecular frameworks has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] this compound, with its reactive chloromethyl group and a primary aniline amine, represents a key intermediate for the synthesis of diverse compound libraries for biological screening.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.[3][4]

| Property | Value | Source |

| CAS Number | 6674-17-5 | [3][4] |

| Molecular Formula | C₉H₈ClN₃O | [3][4] |

| Molecular Weight | 209.64 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Safety and Handling:

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Proposed Synthesis of this compound

The proposed two-step synthesis starts from the commercially available 4-aminobenzonitrile.

Step 1: Synthesis of 4-aminobenzamidoxime

The first step is the conversion of the nitrile group of 4-aminobenzonitrile to an amidoxime using hydroxylamine.

-

Reaction: 4-aminobenzonitrile + Hydroxylamine hydrochloride → 4-aminobenzamidoxime

-

Reagents and Conditions: 4-aminobenzonitrile, hydroxylamine hydrochloride, a base such as sodium bicarbonate or triethylamine, in a solvent like ethanol or a mixture of ethanol and water. The reaction is typically heated to reflux.

-

Mechanism: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The resulting intermediate then tautomerizes to form the more stable amidoxime.

Step 2: Synthesis of this compound

The second step involves the acylation of the 4-aminobenzamidoxime with chloroacetyl chloride, followed by cyclization to form the 1,2,4-oxadiazole ring.

-

Reaction: 4-aminobenzamidoxime + Chloroacetyl chloride → this compound

-

Reagents and Conditions: 4-aminobenzamidoxime, chloroacetyl chloride, a non-nucleophilic base such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) to control the initial acylation, followed by heating to promote cyclodehydration.

-

Mechanism: The amidoxime oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-acyl amidoxime intermediate. Subsequent intramolecular cyclization with the elimination of water, often promoted by heating, leads to the formation of the stable 1,2,4-oxadiazole ring. The aniline nitrogen is less nucleophilic than the amidoxime oxygen and is generally protected during this step or reacts selectively under controlled conditions.

Experimental Protocol (Proposed):

-

Synthesis of 4-aminobenzamidoxime:

-

To a solution of 4-aminobenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization.

-

-

Synthesis of this compound:

-

Dissolve 4-aminobenzamidoxime (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for another 2-4 hours.

-

Heat the reaction mixture to reflux to facilitate the cyclodehydration step, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualization of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a highly valuable building block for the synthesis of compound libraries for high-throughput screening. The aniline group can be readily functionalized through various reactions such as acylation, sulfonylation, and reductive amination. The chloromethyl group is a reactive electrophile that can undergo nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alcohols.

Potential as a Precursor for Kinase Inhibitors:

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as kinase inhibitors. While there are no specific reports on the use of this compound in this context, its structural features suggest its potential as an intermediate in the synthesis of such inhibitors. For example, the aniline moiety can be derivatized to interact with the hinge region of a kinase active site, while the chloromethyl group can be used to introduce side chains that occupy other pockets of the active site, thereby modulating potency and selectivity.

Visualization of a Generalized Kinase Inhibition Pathway:

Caption: Generalized mechanism of competitive kinase inhibition.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its bifunctional nature provides a versatile platform for the generation of diverse molecular architectures. For researchers in drug discovery, this compound represents a valuable tool for the construction of novel compound libraries, particularly in the search for new kinase inhibitors and other targeted therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

- (Reference for general synthesis of 1,3,4-oxadiazoles, if a suitable one was found - otherwise omit)

- (Reference for biological activities of 1,2,4-oxadiazoles)

-

Oakwood Chemical. 4-(5-Chloromethyl-[2][5][6]oxadiazol-3-yl)-aniline. [Link]

- (Reference for synthesis of similar compounds, e.g.

- (Reference for kinase inhibitor applic

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

- (Additional relevant references)

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline [oakwoodchemical.com]

- 4. 4-(5-CHLOROMETHYL-[1,2,4]OXADIAZOL-3-YL)-ANILINE | 6674-17-5 [chemicalbook.com]

- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 689251-51-2|4-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)aniline|BLD Pharm [bldpharm.com]

Spectroscopic Analysis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline. This molecule holds significant interest within the pharmaceutical and materials science sectors due to its unique structural motifs, which are often associated with diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its chemical behavior. This document outlines the theoretical basis and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not publicly available at the time of this publication, this guide will leverage established principles and data from analogous structures to predict and interpret the expected spectral features. This approach provides a robust framework for researchers actively working with this and related compounds.

Introduction: The Significance of Spectroscopic Characterization

The compound this compound, with the chemical formula C₉H₈ClN₃O and a molecular weight of approximately 209.64 g/mol , features a unique combination of a substituted aniline ring and a chloromethyl-functionalized 1,2,4-oxadiazole heterocycle.[1][2] The aniline moiety is a common pharmacophore, while the oxadiazole ring is a bioisostere for ester and amide groups, often enhancing metabolic stability and modulating physicochemical properties. The chloromethyl group introduces a reactive site for further chemical modification, making it a versatile intermediate in synthetic chemistry.

Accurate spectroscopic characterization is the cornerstone of modern chemical research and development. It provides irrefutable evidence of a molecule's identity, structure, and purity. For a compound like this compound, a multi-technique approach employing NMR, IR, and MS is essential to unambiguously confirm its synthesis and to understand its electronic and vibrational properties.

Molecular Structure and Predicted Spectroscopic Features

To facilitate the discussion of its spectroscopic properties, it is crucial to visualize the molecular structure of this compound.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be indispensable for the characterization of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the amine protons, and the protons of the chloromethyl group.

Table 1. Predicted ¹H NMR Chemical Shifts and Multiplicities.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -NH₂ | 3.5 - 4.5 | Broad singlet | 2H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. |

| Ar-H (ortho to -NH₂) | 6.7 - 6.9 | Doublet | 2H | These protons are shielded by the electron-donating amino group. |

| Ar-H (ortho to oxadiazole) | 7.8 - 8.0 | Doublet | 2H | These protons are deshielded by the electron-withdrawing oxadiazole ring. |

| -CH₂Cl | 4.8 - 5.0 | Singlet | 2H | The electronegative chlorine atom and the adjacent oxadiazole ring will cause a significant downfield shift. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2. Predicted ¹³C NMR Chemical Shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-NH₂ | 145 - 150 | The carbon attached to the electron-donating amino group will be shielded. |

| C-H (ortho to -NH₂) | 114 - 116 | Shielded aromatic carbons. |

| C-H (ortho to oxadiazole) | 128 - 130 | Deshielded aromatic carbons. |

| C-oxadiazole (ipso) | 120 - 125 | Quaternary carbon of the aniline ring attached to the oxadiazole. |

| C3 of oxadiazole | 165 - 170 | Carbon atom of the oxadiazole ring attached to the aniline moiety. |

| C5 of oxadiazole | 175 - 180 | Carbon atom of the oxadiazole ring attached to the chloromethyl group. |

| -CH₂Cl | 40 - 45 | The carbon of the chloromethyl group will be significantly deshielded by the chlorine atom. |

Experimental Protocol for NMR Spectroscopy

A detailed experimental protocol is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation and Data Acquisition

Figure 2. Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

Table 3. Predicted IR Absorption Frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H (amine) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Weak | Stretching |

| C=N (oxadiazole) | 1640 - 1680 | Strong | Stretching |

| C=C (aromatic) | 1500 - 1600 | Medium-Strong | Stretching |

| C-O (oxadiazole) | 1200 - 1300 | Strong | Stretching |

| C-N (amine) | 1250 - 1350 | Medium | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

Workflow for ATR-IR Spectroscopy

Figure 3. Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the fragmentation patterns, which can aid in structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 209, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

Table 4. Predicted Key Fragment Ions in the Mass Spectrum.

| m/z | Proposed Fragment Structure | Rationale for Fragmentation |

|---|---|---|

| 209/211 | [C₉H₈ClN₃O]⁺ | Molecular ion |

| 174 | [C₉H₈N₃O]⁺ | Loss of a chlorine radical |

| 160 | [C₈H₆N₃O]⁺ | Loss of the chloromethyl group |

| 119 | [C₇H₇N₂]⁺ | Cleavage of the oxadiazole ring |

| 92 | [C₆H₆N]⁺ | Aniline fragment |

Fragmentation Pathway

Figure 4. Predicted fragmentation pathway.

Experimental Protocol for Mass Spectrometry

A common method for analyzing solid samples is direct insertion probe electron ionization mass spectrometry (DIP-EI-MS).

Workflow for DIP-EI-MS Analysis

Figure 5. Workflow for DIP-EI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through the synergistic use of NMR, IR, and MS is fundamental to its chemical characterization. This technical guide has provided a detailed predictive framework for the expected spectroscopic data based on established chemical principles and analysis of related structures. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality. For researchers in drug discovery and materials science, this guide serves as a valuable resource for the unambiguous identification and structural elucidation of this and similar novel compounds, thereby accelerating the pace of innovation.

References

-

Oakwood Chemical. 4-(5-Chloromethyl-[3]oxadiazol-3-yl)-aniline. [Link]

-

Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the novel heterocyclic compound 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS No. 6674-17-5). This molecule, possessing a potentially reactive chloromethyl group and a 1,2,4-oxadiazole core, presents unique challenges in pre-formulation and drug development. This document outlines detailed, field-proven methodologies for systematic solubility assessment and forced degradation studies, adhering to the principles of scientific integrity and regulatory expectations. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, thereby enabling informed decisions in the pharmaceutical development pipeline.

Introduction: The Scientific Imperative

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. The subject of this guide, this compound, is a molecule of interest due to its unique structural motifs: an aniline group, a 1,2,4-oxadiazole ring, and a chloromethyl substituent.

The 1,2,4-oxadiazole ring, while a common scaffold in medicinal chemistry for its role as a bioisostere for esters and amides, is known for its relatively low aromaticity and a labile O-N bond, which can predispose it to rearrangements.[1] Furthermore, the exocyclic chloromethyl group introduces a potential site for nucleophilic substitution, adding another layer of complexity to its stability profile. This guide, therefore, is not merely a collection of protocols but a strategic blueprint for de-risking a promising, yet challenging, molecule.

Physicochemical & Structural Properties

A foundational understanding of the molecule's intrinsic properties is critical before embarking on experimental studies.

| Property | Value | Source |

| CAS Number | 6674-17-5 | [2][3] |

| Molecular Formula | C₉H₈ClN₃O | [3] |

| Molecular Weight | 209.64 g/mol | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid | [4] |

| Storage | 2-8°C for long-term stability is recommended. | [4] |

The presence of the aniline moiety suggests a basic character, while the overall structure indicates a likelihood of poor aqueous solubility, a common trait for many heterocyclic compounds.

Comprehensive Solubility Assessment

A multi-faceted approach to solubility determination is essential to build a complete picture of the compound's behavior in various solvent systems, which is critical for everything from analytical method development to formulation design.

Thermodynamic Solubility Protocol

This protocol determines the equilibrium solubility of the compound in various media, which is the gold standard for solubility measurement.

Methodology:

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and pH values. This should include:

-

Purified Water (Type I)

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffered Saline (PBS)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG 400)

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C to simulate ambient and physiological conditions, respectively) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Interpretation:

The results will provide a quantitative measure of the compound's solubility in each solvent system, which can be used to guide formulation strategies. For instance, poor aqueous solubility may necessitate the use of co-solvents or enabling technologies for oral delivery.

Kinetic Solubility Protocol

This high-throughput method is valuable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., PBS at pH 7.4) to each well and mix thoroughly.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Causality Behind Experimental Choices:

The use of DMSO as the initial solvent is standard in early drug discovery due to its broad solvency. The rapid precipitation upon addition of an aqueous buffer mimics the conditions a compound might experience upon injection or dissolution in the gastrointestinal tract.

Intrinsic Stability & Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool for understanding the degradation pathways and developing stability-indicating analytical methods.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be reliably detected and quantified.[6]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

A. Acidic and Basic Hydrolysis:

-

Rationale: To assess the susceptibility of the compound to hydrolysis. The aniline and chloromethyl groups, as well as the oxadiazole ring, could be labile under these conditions.

-

Protocol:

-

Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the acidic solution at an elevated temperature (e.g., 70°C) and the basic solution at room temperature.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by HPLC.

-

B. Oxidative Degradation:

-

Rationale: To evaluate the compound's sensitivity to oxidation. The aniline moiety is a potential site for oxidation.

-

Protocol:

-

Prepare a solution of the compound in a solution of 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light.

-

Analyze aliquots at various time points.

-

C. Thermal Degradation:

-

Rationale: To determine the impact of heat on the compound in both the solid state and in solution.

-

Protocol:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

-

Analyze samples at various time points.

-

D. Photostability:

-

Rationale: To assess the compound's sensitivity to light, as mandated by ICH guideline Q1B.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample should be run in parallel.

-

Analyze the samples after exposure.

-

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to nucleophilic substitution by water or hydroxide ions to form the corresponding hydroxymethyl derivative.

-

Ring Opening of the 1,2,4-Oxadiazole: The weak O-N bond in the oxadiazole ring could cleave under harsh acidic or basic conditions, leading to various rearrangement products.

-

Oxidation of the Aniline Group: The aniline moiety could be oxidized to form various colored degradation products.

The identification of these degradation products using techniques like LC-MS/MS is crucial for a complete understanding of the compound's stability profile.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The generated data will be instrumental in guiding lead optimization, formulation development, and the design of long-term stability studies. A thorough understanding of these fundamental properties is a non-negotiable prerequisite for advancing this promising compound through the rigorous landscape of pharmaceutical development.

References

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available at: [Link]

-

ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. Available at: [Link]

-

Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[2][3][8]oxadiazol-3-yl)-aniline. Available at: [Link]

-

PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Available at: [Link]

-

ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Available at: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

-

MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

-

PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Available at: [Link]

-

DC Chemicals. (n.d.). 4-(5-Chloromethyl-[2][3][8]oxadiazol-3-yl)aniline. Available at: [Link]

-

Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

-

ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs – A review. Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available at: [Link]

-

SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available at: [Link]

-

ResearchGate. (n.d.). 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

-

Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Available at: [Link]

-

Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(1,3-OXAZOL-5-YL)ANILINE | CAS 1008-95-3. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(5-CHLOROMETHYL-[1,2,4]OXADIAZOL-3-YL)-ANILINE | 6674-17-5 [chemicalbook.com]

- 3. 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline [oakwoodchemical.com]

- 4. download [amadischem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: A Covalent Modifier Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline represents a compelling molecular architecture for targeted therapeutic development. While specific biological data for this molecule is not extensively documented in publicly available literature, its structural features—namely the privileged 1,2,4-oxadiazole scaffold and the reactive chloromethyl group—provide a strong basis for a hypothesized mechanism of action centered on covalent modification of a biological target. This guide delineates this proposed mechanism, grounded in the established reactivity of haloalkyl groups and the diverse bioactivities of oxadiazole-containing compounds.[1][2] We present a comprehensive, field-proven framework for the experimental validation of this hypothesis, from initial target identification to cellular and structural confirmation. This document is intended to serve as a foundational resource for research teams investigating the therapeutic potential of this and structurally related compounds.

Introduction: Deconstructing the Molecule

The structure of this compound combines three key chemical moieties, each contributing to its potential pharmacological profile:

-

The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[1] Its metabolic stability, ability to participate in hydrogen bonding, and rigid structure make it an ideal linker for positioning other functional groups for optimal interaction with biological targets.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and nematicidal properties.[1][2][4]

-

The Aniline Moiety: The 4-aminophenyl group provides a vector for molecular recognition. It can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are critical for the initial, reversible binding of the molecule to a specific protein target. The position and electronic nature of this group are key determinants of binding affinity and selectivity.

-

The Chloromethyl Group: This is the "warhead" of the molecule. As a primary alkyl chloride, it is an electrophilic group capable of reacting with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids.[2] This reactivity is central to our proposed mechanism of action.

Given these features, we hypothesize that this compound functions as a targeted covalent inhibitor . The mechanism involves initial, specific, non-covalent binding to a target protein, driven by the aniline and oxadiazole moieties, followed by the formation of an irreversible covalent bond between the chloromethyl group and a nucleophilic amino acid residue within or near the binding site.

Proposed Mechanism of Action: Covalent Inhibition

The proposed mechanism unfolds in a two-step process, a hallmark of targeted covalent inhibitors:

Step 1: Reversible Binding (Recognition)

The molecule first docks into a binding pocket on its target protein. The specificity of this interaction is governed by the shape of the pocket and the non-covalent forces established between the aniline and oxadiazole components of the ligand and the amino acid residues of the protein.

Step 2: Irreversible Covalent Modification (Inactivation)

Once the molecule is appropriately oriented within the binding site, the electrophilic chloromethyl group is positioned in proximity to a nucleophilic amino acid side chain. Common nucleophilic residues that can participate in this reaction include:

-

Cysteine: The thiol group (-SH) is a potent nucleophile.

-

Histidine: The imidazole ring is nucleophilic.

-

Lysine: The primary amine (-NH2) of the side chain is nucleophilic.

-

Serine/Threonine: The hydroxyl (-OH) groups can act as nucleophiles, though they are generally less reactive than thiols or amines.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This event permanently modifies the protein, typically leading to its irreversible inactivation.

Caption: Proposed two-step mechanism of covalent inhibition.

Experimental Validation Workflow

A rigorous, multi-faceted approach is required to validate this proposed mechanism. The following experimental plan provides a self-validating system to identify the target, confirm the covalent interaction, and elucidate the functional consequences.

Phase 1: Target Identification and Engagement

The primary objective is to identify the cellular protein(s) that are covalently modified by the compound.

Protocol 1: Affinity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize an analog of the parent compound that incorporates a "tag" for visualization or enrichment, such as an alkyne or azide for click chemistry, or a biotin moiety.

-

Cell Lysate Incubation: Treat a relevant cell lysate with the tagged probe. The chloromethyl group will react with its protein target(s).

-

Click Chemistry/Enrichment:

-

For an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently labeled azide or a biotin-azide.

-

For a biotin-tagged probe, proceed directly to enrichment.

-

-

Visualization & Enrichment: Visualize the labeled proteins via SDS-PAGE and in-gel fluorescence scanning. For identification, enrich the biotinylated proteins using streptavidin beads.

-

Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will provide a list of candidate target proteins.

Phase 2: Target Validation and Mechanistic Confirmation

Once candidate targets are identified, the next step is to validate them and confirm the covalent binding.

Protocol 2: Intact Protein Mass Spectrometry

-

Incubation: Incubate the purified candidate protein with the parent compound.

-

LC-MS Analysis: Analyze the reaction mixture using high-resolution mass spectrometry. A mass shift corresponding to the addition of the compound's mass minus HCl (C9H7N3O) will confirm covalent modification of the protein.

Protocol 3: Enzymatic/Binding Assays

-

Activity Assay: If the target is an enzyme, perform an activity assay. Pre-incubate the enzyme with varying concentrations of the compound for different durations. A time-dependent, irreversible inhibition that cannot be overcome by substrate competition is characteristic of a covalent inhibitor.

-

IC50 Shift Assay: The apparent IC50 should decrease with longer pre-incubation times, another hallmark of covalent inhibition.

Protocol 4: Site-of-Modification Mapping

-

Proteolytic Digestion: Covalently modify the purified protein with the compound, then digest it into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Identify the specific peptide that shows the mass addition. The fragmentation pattern (MS/MS) will pinpoint the exact amino acid residue that has been modified.

Phase 3: Cellular and Structural Confirmation

The final phase connects the molecular mechanism to a cellular effect and provides a high-resolution view of the interaction.

Protocol 5: Cellular Target Engagement Assays

-

Western Blot: Treat cells with the compound. If the target protein has a known antibody, a western blot can sometimes show a mobility shift or change in antibody recognition due to the covalent modification.

-

Cellular Thermal Shift Assay (CETSA): Covalent binding can stabilize a protein, leading to an increase in its melting temperature. This can be measured in intact cells or cell lysates.

Protocol 6: X-ray Co-crystallography

-

Crystallization: Co-crystallize the target protein with the compound.

-

Structure Determination: Solve the high-resolution 3D structure. The resulting electron density map should unambiguously show the covalent linkage between the compound and the specific nucleophilic residue in the protein's binding site.

Caption: A comprehensive workflow for validating the covalent mechanism.

Quantitative Data Summary

The following table outlines the key quantitative data that should be collected during the experimental validation process and the expected outcomes for a covalent inhibitor.

| Experiment | Parameter Measured | Expected Outcome for Covalent Mechanism |

| Intact Protein MS | Mass of Protein-Ligand Adduct | Mass of Protein + Mass of Ligand - Mass of HCl |

| Enzymatic Assay | IC50 vs. Pre-incubation Time | IC50 decreases as pre-incubation time increases |

| Site-of-Mod. MS/MS | Mass of Modified Peptide | Mass of Peptide + Mass of Ligand - Mass of HCl |

| CETSA | Protein Melting Temp (Tm) | Increased Tm in compound-treated cells vs. control |

| X-ray Crystallography | Electron Density Map | Clear, continuous density between ligand and amino acid |

Conclusion and Future Directions

The structural components of this compound strongly suggest a mechanism of action based on targeted covalent inhibition. The 1,2,4-oxadiazole and aniline moieties likely confer binding specificity, while the chloromethyl group acts as an electrophilic warhead to form an irreversible bond with a key nucleophilic residue on the target protein. This guide provides a robust, logical, and experimentally sound framework for rigorously testing this hypothesis. Successful validation of this mechanism would not only elucidate the function of this specific molecule but also pave the way for the rational design of next-generation covalent therapeutics based on the 1,2,4-oxadiazole scaffold.

References

-

Khadka, D. B., & Cho, W. J. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Korean Society for Applied Biological Chemistry, 64(1), 1-17. [Link]

-

Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 36(12), 1529-1538. [Link]

-

Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24. [Link]

-

Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. International Journal of Pharma Sciences and Research, 5(9), 556-565. [Link]

-

Wojcik, M., et al. (2023). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry, 66(2), 1235-1253. [Link]

-

Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[1][5][6]oxadiazol-3-yl)-aniline. Retrieved from [Link]

-

Li, Y., et al. (2012). Synthesis and Properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazole Compounds. Advanced Materials Research, 554-556, 768-771. [Link]

-

Hetterich, M., et al. (2018). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 14, 2696-2704. [Link]

-

Al-dujaili, L. J., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(19), 6296. [Link]

-

Wang, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2686. [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][6] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN Journal of Chemistry, 14(1), 21-26. [Link]

-

Nowak, M., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4983. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6099. [Link]

-

Ajani, O. O., et al. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 418-451. [Link]

-

Biernasiuk, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]

-

Oh, S., et al. (2016). Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. Bioorganic & Medicinal Chemistry, 24(21), 5258-5269. [Link]

-

Tikhonova, M. A., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. [Link]

-

Fershtat, D. M., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(2), M1622. [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Target Deconvolution of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Abstract

The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline presents a unique chemical architecture poised for interaction with a range of biological targets. This guide outlines a comprehensive, hypothesis-driven strategy for the systematic identification and validation of its protein targets. By dissecting the molecule's constituent pharmacophores—the reactive chloromethyl group, the bioisosteric 1,2,4-oxadiazole core, and the kinase-privileged aniline moiety—we establish a primary hypothesis centered on targeted covalent inhibition. We detail a phased experimental approach, beginning with unbiased proteome-wide screening using advanced chemoproteomic techniques, followed by rigorous orthogonal validation of primary hits. This whitepaper provides drug development professionals with the conceptual framework and detailed experimental protocols necessary to effectively deconvolve the mechanism of action for this and structurally related molecules.

Structural Analysis and Primary Hypothesis Formulation

A rigorous examination of the chemical structure of this compound (heretofore referred to as CCOA) is the foundation of our target identification strategy. The molecule can be deconstructed into three key functional domains, each suggesting a distinct mode of interaction with biological macromolecules.

-

The Electrophilic "Warhead": The chloromethyl group is a moderately reactive electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues on a protein surface.[1][2][3] This feature strongly suggests that CCOA may function as a targeted covalent inhibitor, a class of drugs known for high potency and prolonged duration of action.[1][4][] The primary targets for such electrophiles are often cysteine thiols, but reactions with histidine, lysine, or serine are also possible, depending on the local microenvironment of the binding pocket.[1]

-

The Bioisosteric Core: The 1,2,4-oxadiazole ring is a five-membered heterocycle frequently employed in medicinal chemistry as a bioisostere for amide or ester functionalities.[6][7][8] This scaffold is present in a wide array of biologically active molecules targeting diverse protein classes, including enzymes, G-protein coupled receptors, and nuclear receptors.[6][9][10] Its presence confers metabolic stability and provides a rigid framework for orienting the other functional groups for optimal target engagement.[7]

-

The Recognition Moiety: The aniline substructure is a privileged pharmacophore, particularly in the field of kinase inhibition.[11][12] The aniline nitrogen can act as a hydrogen bond donor and/or acceptor, frequently anchoring small molecules to the hinge region of the ATP-binding pocket of protein kinases.[12][13]

Primary Hypothesis: Based on this structural analysis, our central hypothesis is that CCOA acts as a targeted covalent inhibitor, with a high probability of targeting the protein kinase family. The aniline and oxadiazole moieties likely guide the initial non-covalent binding to the target's active site, positioning the chloromethyl group for a subsequent, irreversible reaction with a nearby nucleophilic residue.

A Phased Strategy for Target Identification and Validation

We propose a sequential, two-phase strategy to first identify and then confirm the direct biological targets of CCOA. This approach moves from an unbiased, proteome-wide screen to specific, hypothesis-testing validation assays.

Phase 1: Unbiased Target Identification via Chemoproteomics

To identify covalent binding partners of CCOA across the entire proteome, we will employ an Activity-Based Protein Profiling (ABPP) approach.[14][15][16][17] This powerful chemoproteomic method uses chemical probes to map small molecule-protein interactions directly in a native biological context.[14][18][19]

The workflow involves synthesizing a probe version of CCOA, where a reporter tag (e.g., an alkyne group for click chemistry) is appended. Cells or lysates are treated with this probe, leading to the covalent labeling of target proteins.[20] These labeled proteins are then conjugated to biotin, enriched using streptavidin affinity purification, and finally identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

Protocol 2.2: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with CCOA (e.g., at 10 µM) or DMSO vehicle control for 2 hours.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

-

Heat Challenge: Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. [21]4. Lysis and Clarification: Lyse the cells by three freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet precipitated proteins.

-

Analysis: Collect the supernatant (soluble protein fraction). Analyze the abundance of the putative target protein at each temperature point using Western blotting with a specific antibody.

-

Data Interpretation: Plot the relative amount of soluble protein versus temperature for both DMSO and CCOA-treated samples. A rightward shift in the melting curve for the CCOA-treated sample indicates target stabilization and confirms engagement.

Elucidating Mechanism of Action (MoA)

Once a target is validated, the next critical step is to understand the downstream cellular consequences of its modulation by CCOA. If the validated target is a kinase, this involves mapping its position in signaling pathways.

For example, if CCOA is confirmed to be a covalent inhibitor of a MAP kinase like MEK1, its functional effect would be the blockade of the phosphorylation of its substrate, ERK. This can be readily assessed by Western blot analysis of downstream pathway components.

Data Synthesis and Reporting

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Representative Data from ABPP Target Identification Data are hypothetical and for illustrative purposes only.

| Protein ID (UniProt) | Gene Name | Peptide Count (Probe) | Peptide Count (Competition) | Fold Enrichment (Probe/Comp.) | Putative Target? |

| P27361 | MAPK1 | 25 | 2 | 12.5 | Yes |

| P28482 | MAP2K1 | 31 | 1 | 31.0 | Yes |

| P00533 | EGFR | 18 | 15 | 1.2 | No |

| P04637 | TP53 | 2 | 1 | 2.0 | No |

Table 2: Representative Data from Validation Assays Data are hypothetical and for illustrative purposes only.

| Validated Target | Assay Type | Metric | Value |

| MAP2K1 (MEK1) | CETSA | ΔTm | +5.8 °C |

| MAP2K1 (MEK1) | In Vitro Kinase Assay | IC₅₀ | 75 nM |

| MAPK1 (ERK2) | CETSA | ΔTm | +0.5 °C |

Conclusion

The structured, multi-phase approach detailed in this guide provides a robust framework for the complete target deconvolution of this compound. By integrating unbiased chemoproteomics with orthogonal biophysical and biochemical validation methods, researchers can move from a compound of interest to a validated biological target with a defined mechanism of action. This strategy not only mitigates the risks associated with phenotypic screening but also accelerates the drug development pipeline by providing early, definitive insights into molecular function. The principles and protocols outlined herein are broadly applicable to the target identification of other novel covalent inhibitors.

References

-

National Institutes of Health (NIH). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

-

Chan, W. C., Sharifzadeh, S., Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. [Link]

-

Chan, W. C., Sharifzadeh, S., Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central, NIHMS1724357. [Link]

-

Zhao, Q., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 297. [Link]

-

Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]

-

Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. UCL Discovery. [Link]

-

Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(51), 18131-18141. [Link]

-

Nomura, D. K. (2015). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. ACS Chemical Biology, 10(11), 2416-2425. [Link]

-

Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry, 324, 43-84. [Link]

-

Al-Ali, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2216-2227. [Link]

-

Cambridge MedChem Consulting. (2023). Covalent Inhibitors. [Link]

-

CETSA. CETSA. [Link]

-

Psenakova, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 36(12), 1529-1538. [Link]

-

Arshad, M., Khan, T. A., & Khan, M. A. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate. [Link]

-

Psenakova, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(19), 11048-11063. [Link]

-

Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957-3982. [Link]

-

Ndubaku, C., et al. (2015). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1241-1246. [Link]

-

Chiacchio, M. A., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 38(11), 6249-6256. [Link]

-

Gloc, M., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Targeted covalent inhibitors. [Link]

-

Oakwood Chemical. 4-(5-Chloromethyl-o[14][18][20]xadiazol-3-yl)-aniline. [Link]

-

Wang, B. L., et al. (2019). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 24(19), 3562. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. [Link]

-

Kapust, J., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2202-2215. [Link]

-

Kapust, J., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. PubMed. [Link]

Sources

- 1. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]